2-(4-Chlorophenyl)oxolan-3-amine
Description
2-(4-Chlorophenyl)oxolan-3-amine is a heterocyclic amine featuring a tetrahydrofuran (oxolane) ring substituted with a 4-chlorophenyl group at position 2 and an amine group at position 2.
Properties
IUPAC Name |
2-(4-chlorophenyl)oxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-4,9-10H,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUXGVWPTSFKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)oxolan-3-amine typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of a reductive amination process, where the aldehyde is first converted to an imine, followed by reduction to the amine. Catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4) are often employed in this process.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)oxolan-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)oxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of 2-(4-Chlorophenyl)oxolan-3-amine, highlighting differences in substituents and molecular properties:
Key Observations:
- Substituent Effects : The position and type of substituents significantly alter properties. For example, the methyl group on the oxolan ring in N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine increases hydrophobicity compared to the parent compound .
Physicochemical and Spectroscopic Properties
- IR and NMR Trends :
- Thermal Stability : Methyl-substituted analogs (e.g., N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine) are liquids at room temperature, whereas hydrochloride salts (e.g., 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride) are solids with higher melting points .
Biological Activity
2-(4-Chlorophenyl)oxolan-3-amine, also referred to as 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H15ClNO, with a molecular weight of 248.15 g/mol. The compound features an oxolane ring with a chlorophenyl group at the 3-position and an amine functional group. This structural configuration allows for various chemical reactions and biological interactions.
Table 1: Biological Activity Overview
Detailed Research Findings
- Antimicrobial Studies : Derivatives were tested against common pathogens, revealing significant inhibition rates at concentrations ranging from 50 μg/mL. For example, certain derivatives showed over 80% inhibition against Staphylococcus aureus .
- Neuroprotection : Experimental models indicated that similar compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative conditions .
- Antiproliferative Activity : Compounds structurally related to this compound have demonstrated significant antiproliferative effects in breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating potential for selective targeting of cancerous cells while sparing normal cells .
The biological activities attributed to this compound can be explained by several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with Cellular Pathways : It can modulate signaling pathways related to apoptosis and oxidative stress response, particularly in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
